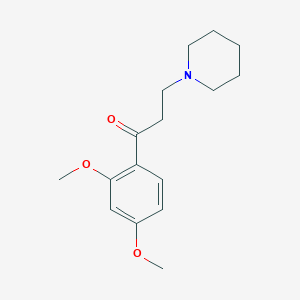

Propiophenone, 2',4'-dimethoxy-3-piperidino-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Bullatina B se extrae principalmente de las raíces de Aconitum brachypodum Diels . El proceso de extracción implica el uso de disolventes como cloroformo, diclorometano, acetato de etilo, dimetilsulfóxido y acetona . El compuesto se purifica luego mediante técnicas cromatográficas para alcanzar una pureza superior al 98% .

Métodos de producción industrial

La producción industrial de Bullatina B implica la extracción a gran escala de plantas de Aconitum, seguida de la purificación mediante técnicas de cromatografía líquida de alto rendimiento (HPLC) y espectrometría de masas (MS) . El proceso garantiza el aislamiento de la Bullatina B junto con otros alcaloides presentes en la planta .

Análisis De Reacciones Químicas

Tipos de reacciones

La Bullatina B experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes

Sustitución: Las reacciones de sustitución involucran reactivos como halógenos y agentes alquilantes en condiciones específicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de la Bullatina B, que se utilizan para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La Bullatina B ejerce sus efectos inhibiendo el canal de sodio dependiente del voltaje 1.7 (Na v 1.7) en células renales embrionarias humanas 293 . Esta inhibición reduce la entrada de iones de sodio, lo que disminuye la excitabilidad neuronal y la percepción del dolor . Además, la Bullatina B elimina los radicales libres, lo que contribuye a sus propiedades antioxidantes .

Comparación Con Compuestos Similares

La Bullatina B se compara con otros compuestos similares, destacando su singularidad :

Carmichaenina A: Estructura similar, pero difiere en el peso molecular y los grupos funcionales específicos.

Carmichaenina E: Estructura similar con ligeras variaciones en los grupos funcionales.

Fuzilina: Comparte una estructura similar, pero tiene diferentes sustituyentes.

Talatisamina: Similar en estructura, pero difiere en el número de grupos hidroxilo.

10-Hidroxineolina: Estructura similar con un grupo hidroxilo adicional.

Estos compuestos comparten similitudes estructurales con la Bullatina B, pero difieren en sus propiedades fisicoquímicas, bioactividad y propiedades farmacológicas .

Propiedades

Número CAS |

18703-85-0 |

|---|---|

Fórmula molecular |

C16H23NO3 |

Peso molecular |

277.36 g/mol |

Nombre IUPAC |

1-(2,4-dimethoxyphenyl)-3-piperidin-1-ylpropan-1-one |

InChI |

InChI=1S/C16H23NO3/c1-19-13-6-7-14(16(12-13)20-2)15(18)8-11-17-9-4-3-5-10-17/h6-7,12H,3-5,8-11H2,1-2H3 |

Clave InChI |

QLFSCACCFBCWJQ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)CCN2CCCCC2)OC |

SMILES canónico |

COC1=CC(=C(C=C1)C(=O)CCN2CCCCC2)OC |

| 18703-85-0 | |

Sinónimos |

1-(2,4-Dimethoxyphenyl)-3-(1-piperidinyl)-1-propanone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid](/img/structure/B98137.png)

![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)

![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)